An In-depth Technical Guide to the Chemical Properties of Sulfadimethoxine N4-Acetate
An In-depth Technical Guide to the Chemical Properties of Sulfadimethoxine N4-Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfadimethoxine N4-Acetate is the primary metabolite of the long-acting sulfonamide antibiotic, Sulfadimethoxine. An understanding of its chemical properties is crucial for pharmacokinetic studies, drug metabolism research, and the development of analytical methods for its detection. This technical guide provides a comprehensive overview of the known chemical and physical properties of Sulfadimethoxine N4-Acetate, its synthesis, and analytical methodologies. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this compound.
Chemical and Physical Properties
Sulfadimethoxine N4-Acetate, also known as N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]acetamide, is the N4-acetylated derivative of Sulfadimethoxine. This acetylation is a key step in the metabolism of the parent drug in many species. The core chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₆N₄O₅S | [1][2] |
| Molecular Weight | 352.37 g/mol | [1][2] |
| CAS Number | 555-25-9 | [1][2] |
| IUPAC Name | N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]acetamide | [1][2] |
| Melting Point | 202-205 °C | |
| Solubility | Slightly soluble in DMSO and Methanol | |
| pKa | Not experimentally determined. N-acylsulfonamides typically have pKa values between 3.5 and 4.5.[3] |
Synthesis
Experimental Protocol: General N-acetylation of Sulfonamides
This protocol describes a common method for the N-acetylation of primary aromatic amines using acetic anhydride.
Materials:
-
Sulfadimethoxine
-
Acetic anhydride
-
Pyridine (or another suitable base)
-
Dichloromethane (or another suitable solvent)
-
Hydrochloric acid (HCl), dilute solution
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Dissolve Sulfadimethoxine in a suitable solvent such as dichloromethane in a round-bottom flask.
-
Add a slight excess of a base, like pyridine, to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add a slight excess of acetic anhydride to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a dilute HCl solution.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure Sulfadimethoxine N4-Acetate.
Diagram of Synthetic Workflow:
Caption: General workflow for the synthesis of Sulfadimethoxine N4-Acetate.
Spectroscopic Data
Detailed experimental spectra for Sulfadimethoxine N4-Acetate are not widely available in the public domain. However, the characteristic spectral features can be inferred from the analysis of structurally similar N-acetylated sulfonamides.
Infrared (IR) Spectroscopy
The IR spectrum of Sulfadimethoxine N4-Acetate is expected to show characteristic absorption bands for the following functional groups:
-
N-H stretch (amide): Around 3263–3231 cm⁻¹[4]
-
C=O stretch (amide I): Around 1707-1680 cm⁻¹[4]
-
N-H bend (amide II): Around 1533–1523 cm⁻¹[4]
-
SO₂ asymmetric stretch: Around 1320–1310 cm⁻¹[4]
-
SO₂ symmetric stretch: Around 1155–1143 cm⁻¹[4]
-
S-N stretch: Around 914–895 cm⁻¹[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum would be expected to show a characteristic singlet for the acetyl methyl group (CH₃) at approximately 2.06-2.07 ppm.[4] The aromatic protons would appear in the downfield region, and the methoxy groups on the pyrimidine ring would each give a singlet. The amide proton (NH) would likely appear as a broad singlet at a downfield chemical shift.
¹³C NMR: The carbon NMR spectrum would feature a resonance for the carbonyl carbon of the acetyl group around 169.4 ppm.[4] The methyl carbon of the acetyl group would be observed in the upfield region. The aromatic and pyrimidine carbons would resonate in the downfield region.
Mass Spectrometry
Mass spectrometry, particularly LC-MS/MS, is a key technique for the identification and quantification of Sulfadimethoxine N4-Acetate. The exact mass can be used for high-resolution mass spectrometry identification.
Mechanism of Action of the Parent Compound (Sulfadimethoxine)
Sulfadimethoxine N4-Acetate is a metabolite and is generally considered to be microbiologically inactive. The antibacterial activity stems from the parent compound, Sulfadimethoxine. Like other sulfonamides, Sulfadimethoxine is a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS). This enzyme is essential for the synthesis of folic acid in bacteria. By mimicking the natural substrate, para-aminobenzoic acid (PABA), Sulfadimethoxine binds to the active site of DHPS, thereby blocking the production of dihydropteroic acid, a precursor to folic acid. The disruption of folic acid synthesis inhibits the production of nucleotides, which are essential for DNA and RNA synthesis, ultimately leading to the inhibition of bacterial growth.
Signaling Pathway of Sulfadimethoxine's Mechanism of Action:
Caption: Inhibition of bacterial folic acid synthesis by Sulfadimethoxine.
Metabolism
In many animal species and humans, Sulfadimethoxine undergoes metabolism primarily through N4-acetylation to form Sulfadimethoxine N4-Acetate. This metabolite can then be further conjugated, for example, with glucuronic acid to form a glucuronide conjugate, which is more water-soluble and readily excreted.[5]
Metabolic Pathway of Sulfadimethoxine:
Caption: Metabolic pathway of Sulfadimethoxine to its N4-Acetate and glucuronide conjugate.
Analytical Methods
The determination of Sulfadimethoxine and its N4-acetyl metabolite in biological matrices such as plasma, urine, and tissues is commonly performed using liquid chromatography-based methods.
Experimental Protocol: General HPLC-UV Method for the Determination of Sulfadimethoxine and Sulfadimethoxine N4-Acetate
This protocol provides a general outline for the analysis of Sulfadimethoxine and its N4-acetyl metabolite in a biological matrix.
1. Sample Preparation (Extraction):
-
Homogenize the tissue sample or use the liquid biological fluid directly.
-
Perform a protein precipitation step by adding a solvent like acetonitrile.
-
Centrifuge to separate the precipitated proteins.
-
The supernatant can be further cleaned up using solid-phase extraction (SPE) with a suitable cartridge (e.g., C18).[6]
-
Elute the analytes from the SPE cartridge with an appropriate solvent (e.g., methanol).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. HPLC Conditions:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The exact composition may vary depending on the specific column and desired separation.
-
Flow Rate: Typically in the range of 0.5-1.5 mL/min.
-
Detection: UV detection at a wavelength where both compounds have significant absorbance (e.g., around 270 nm).
-
Quantification: Use a calibration curve prepared with standards of known concentrations.
Diagram of Analytical Workflow:
Caption: General workflow for the analysis of Sulfadimethoxine N4-Acetate.
Conclusion
Sulfadimethoxine N4-Acetate is a key metabolite in the disposition of Sulfadimethoxine. This technical guide has summarized its fundamental chemical and physical properties, provided a general synthesis protocol, and outlined common analytical methods for its determination. While specific experimental data for some properties, particularly spectroscopic and pKa values, are not extensively available in the public literature, the information provided herein offers a solid foundation for researchers and professionals in the fields of drug metabolism, pharmacokinetics, and analytical chemistry. Further research to fully characterize this important metabolite is encouraged.
References
- 1. Extraction and liquid chromatographic analysis of sulfadimethoxine and 4-N-acetylsulfadimethoxine residues in channel catfish (Ictalurus punctatus) muscle and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. Sulfadimethoxine | C12H14N4O4S | CID 5323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Preparation and spectroscopic behavior of acetylderivatives of sulphonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
